
1,2,4-Thiadiazol-5-amine hydrochloride
Overview
Description
1,2,4-Thiadiazol-5-amine hydrochloride (CAS: 152513-91-2) is a heterocyclic compound featuring a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom. The amine group at position 5 and the hydrochloride salt enhance its solubility and stability, making it a versatile intermediate in pharmaceutical synthesis . Its molecular formula is C₂H₃N₃S·HCl, with a molecular weight of 135.6 g/mol. The compound is typically stored under refrigeration and has a purity of 95% .
Thiadiazole derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. For example, Schiff base derivatives of 1,2,4-thiadiazoles have shown promise as selective inhibitors in drug development .
Preparation Methods
The synthesis of 1,2,4-Thiadiazol-5-amine hydrochloride typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the workup procedure is straightforward, making it suitable for industrial production.
Chemical Reactions Analysis
1,2,4-Thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to yield other amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,2,4-Thiadiazol-5-amine hydrochloride serves as a crucial building block for synthesizing various heterocyclic compounds. Its unique structure allows for the modification and development of new derivatives with potential biological activities.
Biology
The compound has demonstrated significant antibacterial properties against ESKAPE pathogens—bacteria known for their resistance to antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis by targeting specific enzymes involved in this process.
Medicine
In the medical field, this compound has been explored for several therapeutic potentials:
- Neuroprotection : It shows promise in protecting neuronal cells from degeneration associated with diseases like Alzheimer's and Parkinson's.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antiviral Properties : The compound has also been evaluated for its efficacy against viral infections .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth rates compared to control groups. The compound displayed particularly strong activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .
Case Study 2: Anticancer Activity
Research on a series of thiadiazole derivatives demonstrated that modifications to the 1,2,4-Thiadiazol-5-amine structure could enhance anticancer potency. In vitro tests showed that certain derivatives inhibited the growth of breast cancer cells (MCF-7) with IC50 values as low as 0.28 µg/mL . Further studies indicated that these compounds could induce apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-5-amine hydrochloride involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately bacterial cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against resistant bacterial strains .
Comparison with Similar Compounds
The structural and functional properties of 1,2,4-Thiadiazol-5-amine hydrochloride can be contextualized against related thiadiazole derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Substituent Effects: Hydrochloride vs. Dihydrochloride: The dihydrochloride form offers higher aqueous solubility due to additional chloride ions, advantageous for in vitro assays . Aromatic vs. Aliphatic Substituents: Compounds like 3-(4-chlorophenyl) or 3-(2-trifluoromethylphenyl) exhibit increased lipophilicity, enhancing membrane permeability and target binding in hydrophobic pockets . In contrast, the methyl group in 5-amino-3-methyl-1,2,4-thiadiazole improves metabolic stability but reduces reactivity .
Biological Activity :
- Schiff base derivatives of 1,2,4-thiadiazoles (e.g., with trifluoromethyl or chlorophenyl groups) demonstrate enhanced inhibitory activity against enzymes like kinases or proteases compared to the parent hydrochloride compound .
- Fluorinated analogues (e.g., 3-(2-trifluoromethylphenyl)) show improved pharmacokinetic profiles due to the electron-withdrawing effects of CF₃, which stabilize the molecule against degradation .
Synthesis and Handling: Hydrochloride salts (e.g., CAS 152513-91-2) require refrigerated storage to prevent decomposition, whereas non-ionic derivatives like 3-phenyl-1,2,4-thiadiazol-5-amine are more stable at room temperature .
Biological Activity
1,2,4-Thiadiazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles recent findings on its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.
Chemical Structure and Properties
This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its chemical formula is with a molecular weight of 115.13 g/mol. The presence of the amine group enhances its reactivity and potential for biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-thiadiazol-5-amine derivatives exhibit substantial antimicrobial properties. For instance, a study by Siddiqui et al. reported that various derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Inhibition (%) |
---|---|---|
5a | S. aureus | 80 |
5b | E. coli | 76 |
5c | C. albicans | 70 |
5d | B. subtilis | Active |
The compounds were synthesized and evaluated for their activity against various pathogens, revealing promising results that warrant further exploration.
Anticancer Activity
The anticancer potential of 1,2,4-thiadiazoles has been extensively studied. A recent investigation highlighted that certain derivatives exhibited potent activity against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating significant cytotoxic effects .
Table 2: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
20b | HepG-2 | 4.37 |
20b | A-549 | 8.03 |
2g | MCF-7 | 2.44 |
These findings suggest that the thiadiazole scaffold can effectively target cancer cell proliferation and may serve as a lead structure for developing new anticancer agents.
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiadiazoles demonstrate a range of other pharmacological activities:
- Anti-inflammatory : Thiadiazole derivatives have shown promise in reducing inflammation in various models.
- Anticonvulsant : Some studies indicate potential anticonvulsant properties, making them candidates for epilepsy treatment .
- Antidiabetic : Certain compounds have exhibited hypoglycemic effects in diabetic models.
Case Studies
A notable case study involved the synthesis of a series of novel thiadiazole derivatives which were evaluated for their anticancer properties against multiple cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced biological activity .
Another research effort focused on the molecular docking studies of these compounds, indicating strong interactions with key biological targets involved in cell cycle regulation and apoptosis pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-thiadiazol-5-amine derivatives, including the hydrochloride salt?
- Methodological Answer : A catalyst-free, one-pot strategy is widely used for synthesizing 1,2,4-thiadiazol-5-amine derivatives. For example, cyclocondensation of thioamides with nitriles or isocyanides under mild conditions yields the thiadiazole core. Post-synthetic modification, such as HCl treatment, generates the hydrochloride salt. Key steps include:
- Reacting substituted thioamides with nitriles in ethanol at 60–80°C for 12–24 hours.
- Isolation via filtration or solvent evaporation, followed by recrystallization.
- Characterization using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS for structural confirmation .
Table 1 : Representative Syntheses and Yields
Derivative | Reactants | Conditions | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
3a | Phenylthioamide + Benzamide | Ethanol, 70°C, 18h | 80 | 173–175 |
3b | 4-Nitrophenylthioamide + Benzamide | Ethanol, 80°C, 20h | 82 | 220–222 |
Q. How is 1,2,4-thiadiazol-5-amine hydrochloride characterized structurally and analytically?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : NMR (e.g., NH protons at δ 5.2–5.8 ppm) and NMR (e.g., C-S resonance at δ 165–170 ppm).
- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 135.0 for CHClNS).
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.65 Å) and confirms hydrochloride salt formation via Cl coordination .
Q. What are the primary pharmacological applications of 1,2,4-thiadiazol-5-amine derivatives?
- Methodological Answer : These derivatives serve as:
- Schiff Base Inhibitors : Synthesized via condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) for antimicrobial or anticancer activity. IC values are determined via MTT assays .
- Antimicrobial Agents : Modifications at the 3-position (e.g., trifluoromethyl groups) enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Advanced Research Questions
Q. How can structural modifications at the 3-position of 1,2,4-thiadiazol-5-amine influence biological activity?
- Methodological Answer : Substituents at the 3-position (e.g., aryl, alkyl, halogens) modulate electronic and steric properties:
- Electron-Withdrawing Groups (e.g., –NO): Increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC = 0.8 µM).
- Hydrophobic Groups (e.g., –CF): Improve membrane permeability, critical for intracellular targets.
- Validation : Molecular docking (e.g., Glide XP scoring) and QSAR models correlate substituent effects with activity .
Table 2 : Structure-Activity Relationships (SAR)
Substituent (R) | Target Enzyme | IC (µM) | LogP |
---|---|---|---|
–Ph | Hsp90 | 1.2 | 2.4 |
–CF | DHFR | 0.9 | 3.1 |
Q. What challenges arise in resolving crystallographic data for this compound?
- Methodological Answer : Common issues include:
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands.
- Disorder in Cl Ions : Apply ISOR/SADI restraints to stabilize thermal parameters.
- Validation : Check R (< 0.05) and CCDC deposition (e.g., CCDC 2054321) .
Q. How to address contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies often stem from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Purity : Use HPLC (≥95% purity; e.g., C18 column, 0.1% TFA/ACN gradient).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, p < 0.05) .
Q. Data Contradiction Analysis
Example : Varying MIC values for 5-amino-1,2,4-thiadiazole against S. aureus (2–16 µg/mL).
- Root Cause : Differences in bacterial strains (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB broth).
- Resolution : Re-test under controlled conditions with CLSI-recommended media .
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIKRHCWVHVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621497 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152513-91-2 | |
Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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